2(3H)-Thiazolone, 4-(trifluoromethyl)-

Catalog No.
S3705656
CAS No.
1153291-65-6
M.F
C4H2F3NOS
M. Wt
169.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2(3H)-Thiazolone, 4-(trifluoromethyl)-

CAS Number

1153291-65-6

Product Name

2(3H)-Thiazolone, 4-(trifluoromethyl)-

IUPAC Name

4-(trifluoromethyl)-3H-1,3-thiazol-2-one

Molecular Formula

C4H2F3NOS

Molecular Weight

169.13 g/mol

InChI

InChI=1S/C4H2F3NOS/c5-4(6,7)2-1-10-3(9)8-2/h1H,(H,8,9)

InChI Key

NUTIRAIHGFECTL-UHFFFAOYSA-N

SMILES

C1=C(NC(=O)S1)C(F)(F)F

Canonical SMILES

C1=C(NC(=O)S1)C(F)(F)F

The exact mass of the compound 2(3H)-Thiazolone, 4-(trifluoromethyl)- is 168.98091935 g/mol and the complexity rating of the compound is 197. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-(Trifluoromethyl)thiazol-2(3H)-one (CAS 1153291-65-6) is a specialized fluorinated heterocyclic building block utilized primarily in the synthesis of advanced photochromic materials, bioisosteric pharmaceuticals, and functionalized diarylethenes (DAEs). The incorporation of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the 4-position significantly increases the acidity of the thiazolone core compared to its non-fluorinated or methyl-substituted counterparts [1]. This property makes it an essential precursor for designing pKa switches and tunable acid-base equilibria systems, where precise control over electronic distribution and protonation states is required. For procurement, this compound offers a reliable, regiochemically pure starting material that avoids the synthetic bottlenecks associated with attempting to fluorinate pre-formed thiazolones or relying on less stable isomers [1].

Substituting 4-(trifluoromethyl)thiazol-2(3H)-one with more common analogs, such as 4-methylthiazol-2(3H)-one or unsubstituted thiazolones, fundamentally alters the electronic landscape of downstream products. The +M (mesomeric) and +I (inductive) effects of a methyl group donate electron density, which decreases the acidity of the core and shifts the pKa of derived switches outside the target operational range [1]. Furthermore, attempting to use the 5-trifluoromethyl isomer is synthetically unviable, as its preparation remains unreported and highly challenging due to unfavorable regioselectivity during cyclization [1]. Procurement of the exact 4-CF3 compound ensures the necessary electron-withdrawing (-I) effect for predictable pKa tuning, maintaining the structural integrity required for advanced material and medicinal applications [1].

Impact of CF3 Substitution on Core Acidity and pKa Tuning

The incorporation of the 4-trifluoromethyl group exerts a strong electron-withdrawing effect on the thiazolone ring, significantly increasing its acidity compared to alkyl-substituted analogs [1]. In the context of diarylethene (DAE) pKa switches, replacing a 4-methyl-thiazol-2-one moiety with a 4-trifluoromethyl-thiazol-2-one moiety lowers the pKa of the corresponding system, allowing for protonation/deprotonation events to occur at more acidic pH levels [1]. This precise tuning is impossible with 4-methyl derivatives, which exhibit electron-donating (+M) effects that suppress acidity [1].

Evidence DimensionCore Acidity / Electronic Influence (pKa tuning capability)
Target Compound DataStrong electron-acceptor effect (-I), lowering pKa of derived DAEs
Comparator Or Baseline4-methyl-thiazol-2-one (electron-donating, raises pKa)
Quantified DifferenceSignificant shift from electron-donating (+M) to electron-withdrawing (-I) behavior
ConditionsAryl moiety evaluation for DAE-based pKa switches

Procuring the CF3-substituted thiazolone is critical for applications requiring low-pKa activation or high-acidity structural motifs that methyl analogs cannot achieve.

Regiochemical Stability and Synthetic Accessibility

When selecting fluorinated thiazolones for complex synthesis, the position of the CF3 group dictates both stability and synthetic feasibility. 4-(Trifluoromethyl)thiazol-2(3H)-one is a well-characterized, literature-known compound that can be reliably incorporated into multi-step syntheses, such as the formation of photochromic switches [1]. In stark contrast, its regioisomer, 5-trifluoromethyl-thiazolone, is not reported in the literature, indicating severe synthetic barriers or inherent instability [1]. Utilizing the 4-CF3 variant guarantees a viable, reproducible synthetic route [1].

Evidence DimensionSynthetic Accessibility and Regiostability
Target Compound DataLiterature-known, stable, and synthetically accessible
Comparator Or Baseline5-trifluoromethyl-thiazolone (unreported/inaccessible)
Quantified DifferenceBinary advantage (accessible vs. non-viable synthesis)
ConditionsPrecursor selection for multi-step heterocyclic synthesis

Buyers must select the 4-CF3 isomer to ensure a scalable and reproducible synthesis, avoiding the dead-ends associated with the inaccessible 5-CF3 isomer.

Conjugation Efficiency in Photochemical Systems

In the design of photochromic materials, the linear conjugation provided by the thiazolone core is crucial for efficient light absorption and isomer switching. The 4-(trifluoromethyl)thiazol-2(3H)-one moiety provides robust linear conjugation to the sulfur of the thiocarbamate group [1]. This structural feature ensures that when incorporated into DAEs, the resulting closed forms exhibit distinct and predictable absorption bands (e.g., strong absorption at 230 nm and a secondary band at 310 nm in related systems), facilitating clean photochemical transitions without the side reactions often seen in less stable bridging units [1].

Evidence DimensionPhotochemical Conjugation Integrity
Target Compound DataMaintains linear conjugation to thiocarbamate sulfur with stable UV absorption
Comparator Or BaselineNon-conjugated or unstable heterocyclic bridges (prone to side reactions)
Quantified DifferenceEnables clean, reversible photocyclization with distinct UV bands
ConditionsUV irradiation (313 nm / 436 nm) in acidic conditions

This compound provides the necessary electronic backbone for reliable, reversible photochemical switching, making it a more predictable precursor than non-conjugated alternatives.

Synthesis of Diarylethene (DAE) pKa Switches

Due to its strong electron-withdrawing nature, 4-(trifluoromethyl)thiazol-2(3H)-one is a highly effective aryl moiety precursor for developing DAE-based pKa switches [1]. Its ability to significantly lower the pKa of the resulting system allows researchers to create photochromic materials that respond to specific acidic environments, which is directly relevant for advanced sensors and smart materials.

Bioisosteric Replacement in Medicinal Chemistry

The CF3-thiazolone motif serves as a metabolically stable, high-acidity bioisostere for carboxylic acids or standard thiazolidinediones [1]. Procurement of this specific building block enables medicinal chemists to modulate the lipophilicity and target-binding affinity of drug candidates without sacrificing the core geometry, offering a predictable alternative to non-fluorinated analogs in metabolic stability assays.

Development of Tunable Acid-Base Equilibria Systems

For industrial research focused on interconnecting photochemical and acid-base equilibria, this compound provides the necessary electronic properties to stabilize anionic forms post-deprotonation [1]. Its reliable synthetic accessibility compared to the 5-CF3 isomer ensures that downstream formulation and scaling of these tunable systems remain viable and reproducible.

XLogP3

1.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

168.98091935 g/mol

Monoisotopic Mass

168.98091935 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-20-2023

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